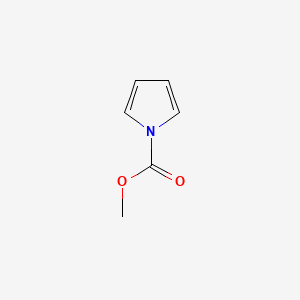
Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
Vue d'ensemble
Description
Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester, also known as DPPP, is an organic compound . It is a phosphine ligand that can be prepared from phenol, aniline, and phosphorus oxychloride . It has been reported in the literature that DPPP can be used for the preparation of an intermediate of parecoxib .
Synthesis Analysis
The synthesis of DPPP is usually accomplished through the reaction of phenol and aniline with phosphorus oxychloride . Phenol and aniline are added to an appropriate solvent, followed by the addition of phosphorus oxychloride, and the mixture is heated . As the reaction proceeds, the DPPP product gradually precipitates out . The pure DPPP product is obtained through filtration and washing .Molecular Structure Analysis
The molecular formula of Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is C18H17N2O2P . It has a molar mass of 324.31 .Chemical Reactions Analysis
DPPP is a phosphine ligand that can be prepared from phenol, aniline, and phosphorus oxychloride . It has been reported in the literature that DPPP can be used for the preparation of an intermediate of parecoxib .Physical And Chemical Properties Analysis
Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is a colorless or slightly yellow crystalline solid . It has good thermal stability and solubility, with a high solubility in general organic solvents . It has a predicted density of 1.303±0.06 g/cm3 , a melting point of 126 °C , and a predicted boiling point of 453.5±28.0 °C .Safety And Hazards
Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is generally safe when used and stored correctly . It has a relatively low flash point, so care should be taken to prevent it from coming into contact with open flames or high temperatures . Protective measures should be taken during use, such as wearing protective gloves, glasses, and protective clothing, to avoid skin contact or inhalation of aerosols . If ingested or inhaled accidentally, medical assistance should be sought .
Propriétés
IUPAC Name |
N-[anilino(phenoxy)phosphoryl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N2O2P/c21-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHSKMZYMIEBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367932 | |
| Record name | Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |
CAS RN |
18995-02-3 | |
| Record name | Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)












